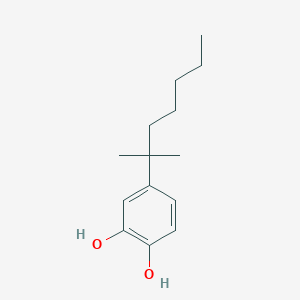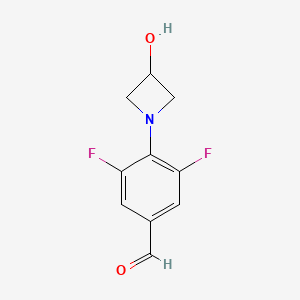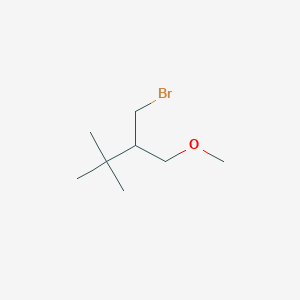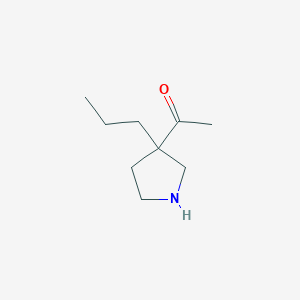
4-(2-Methylheptan-2-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylheptan-2-yl)benzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and a 2-methylheptan-2-yl group at the 4 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylheptan-2-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of catechol (benzene-1,2-diol) with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Formation of the electrophile: The 2-methylheptan-2-yl chloride reacts with aluminum chloride to form a carbocation.
Electrophilic attack: The carbocation attacks the benzene ring of catechol, resulting in the substitution of a hydrogen atom with the 2-methylheptan-2-yl group.
Deprotonation: The intermediate formed loses a proton to regenerate the aromaticity of the benzene ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
4-(2-Methylheptan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Catechols and hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
4-(2-Methylheptan-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Methylheptan-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory and cancer pathways, reducing the progression of these conditions.
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with similar hydroxyl groups but without the 2-methylheptan-2-yl substitution.
Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene isomer with hydroxyl groups at the 1 and 4 positions.
Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with hydroxyl groups at the 1 and 3 positions.
Uniqueness
4-(2-Methylheptan-2-yl)benzene-1,2-diol is unique due to the presence of the bulky 2-methylheptan-2-yl group, which influences its chemical reactivity and physical properties. This substitution can enhance its solubility in organic solvents and alter its interaction with biological targets, making it distinct from other dihydroxybenzenes.
属性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC 名称 |
4-(2-methylheptan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)11-7-8-12(15)13(16)10-11/h7-8,10,15-16H,4-6,9H2,1-3H3 |
InChI 键 |
ZNFGEJVYAOEVEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)
![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)






![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)


